Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a prop-2-ynyl group, and a morpholine ring with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-prop-2-ynylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and propargyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in high purity.
Types of Reactions:
Oxidation: Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of various oxidized products.
Reduction: The compound can also be reduced, especially at the carboxylate group, to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the prop-2-ynyl group.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-prop-2-ynylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholine ring and the prop-2-ynyl group allows the compound to bind to active sites and modulate the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl 2-ethynylmorpholine-4-carboxylate
- Tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Comparison: Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold for drug design and other applications.
Biological Activity
Tert-butyl 3-(prop-2-yn-1-yl)morpholine-4-carboxylate is a compound with significant biological activity, primarily due to its unique structural features that include a morpholine ring and alkyne substituents. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound has the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol. Its structure consists of a tert-butyl group and a prop-2-yn-1-yl group attached to a morpholine ring, which contributes to its solubility and reactivity in biological systems .
Target Interaction
This compound interacts with various biological targets, influencing multiple biochemical pathways. The presence of the morpholine ring allows for specific interactions with enzymes and receptors, potentially modulating their activity. Similar compounds have shown effects on neurotransmitter systems, suggesting that this compound may also influence neuronal signaling .
Biochemical Pathways
Research indicates that the compound may affect pathways related to cell signaling and metabolic processes. For instance, it has been implicated in the modulation of pathways involved in inflammation and cellular stress responses .
Antimicrobial Properties
Studies have demonstrated that compounds similar to this compound possess antimicrobial properties. For example, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL .
Anticancer Potential
Preliminary investigations suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The structural characteristics allow it to interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .
Study on Antimicrobial Activity
A recent study evaluated the antibacterial efficacy of several morpholine derivatives, including this compound. The results indicated that these compounds could serve as potential leads for new antibacterial agents due to their effectiveness against resistant strains .
Anticancer Research
In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For example, it was found to reduce viability in breast cancer cells by inducing apoptosis at concentrations above 10 µM .
Comparison with Similar Compounds
Compound Name | Structure Features | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity |
---|---|---|---|
This compound | Morpholine ring with alkyne substituent | 3.12 - 12.5 | Yes |
Tert-butyl 2-(prop-2-yn-1-yl)piperidine-4-carboxylate | Piperidine ring instead of morpholine | Similar range | Moderate |
Tert-butyl 2-(prop-2-yn-1-yl)pyrrolidine-4-carboxylate | Pyrrolidine ring; potentially different reactivity | Higher than 10 | Yes |
Properties
IUPAC Name |
tert-butyl 3-prop-2-ynylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-6-10-9-15-8-7-13(10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPMRPFGCDWZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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